molecular formula C8H13N3O B12831646 (S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide

(S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide

Cat. No.: B12831646
M. Wt: 167.21 g/mol
InChI Key: RLBBRFMISYSWIO-ZETCQYMHSA-N
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Description

(S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide is an organic compound with a unique structure that includes a pyrrolidine ring, a cyanomethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide typically involves the reaction of N-methylpyrrolidine with cyanomethylating agents under controlled conditions. One common method includes the use of monochloroacetonitrile as the cyanomethylating agent, which reacts with N-methylpyrrolidine in the presence of a base such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

(S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a reactive site, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • S-(Cyanomethyl) O-ethyl carbonodithioate
  • 2-Cyano-2-propyl dodecyl trithiocarbonate
  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid

Uniqueness

Compared to similar compounds, it offers a different balance of stability and reactivity, making it suitable for specific synthetic and research purposes .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(2S)-N-(cyanomethyl)-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C8H13N3O/c1-11(6-4-9)8(12)7-3-2-5-10-7/h7,10H,2-3,5-6H2,1H3/t7-/m0/s1

InChI Key

RLBBRFMISYSWIO-ZETCQYMHSA-N

Isomeric SMILES

CN(CC#N)C(=O)[C@@H]1CCCN1

Canonical SMILES

CN(CC#N)C(=O)C1CCCN1

Origin of Product

United States

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